Demethylblasticidin S
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Overview
Description
Demethylblasticidin S is a natural product found in Streptomyces lividans and Streptomyces griseochromogenes with data available.
Scientific Research Applications
Novel Self-Resistance Mechanism in Biosynthesis
Demethylblasticidin S plays a role in the biosynthesis of blasticidin S, an antifungal peptidyl-nucleoside. It's involved in a novel self-resistance mechanism where it is modified to reduce antibiotic activity, thereby preventing toxicity to the producing organism (Zhang, Cone, Gould, & Zabriskie, 2000).
Understanding DNA Methylation and Demethylation
This compound has been instrumental in studying the mechanisms of DNA methylation and demethylation. This is crucial for understanding gene expression regulation and epigenetic modifications, which are key in developmental processes and diseases (Shen, Song, He, & Zhang, 2014), (He et al., 2011).
Insights into Epigenetic Reprogramming
Research involving this compound has provided insights into active DNA demethylation during early mammalian development. This is vital for understanding epigenetic reprogramming in single cells (Zhu et al., 2017).
Role in Nucleic Acid Demethylation
Studies have explored how this compound and related compounds contribute to the demethylation of nucleic acids, illuminating their potential roles in gene regulation and cellular differentiation (Wu, Wu, Shen, & Zhang, 2014), (Xue et al., 2015).
Understanding Genome Stability
Research on this compound has implications for understanding genome stability. DNA methylation patterns, which can be influenced by this compound, are crucial for maintaining genomic integrity and preventing mutations (Chen et al., 1998).
Epigenetic Regulation of Gene Expression
This compound has been linked to the epigenetic regulation of gene expression. It's involved in processes where DNA methylation affects gene expression and cellular pathways, which is key in understanding various diseases and developmental processes (Jackson-Grusby et al., 2001).
Exploring Biological Functions of DNA Demethylation
The compound aids in exploring the biological functions of DNA demethylation in various biological contexts, providing insights into cellular development and disease mechanisms (Wu & Zhang, 2017).
Properties
CAS No. |
63257-29-4 |
---|---|
Molecular Formula |
C16H24N8O5 |
Molecular Weight |
408.41 g/mol |
IUPAC Name |
(2S,3S,6R)-3-[[(3S)-3-amino-5-(diaminomethylideneamino)pentanoyl]amino]-6-(4-amino-2-oxopyrimidin-1-yl)-3,6-dihydro-2H-pyran-2-carboxylic acid |
InChI |
InChI=1S/C16H24N8O5/c17-8(3-5-21-15(19)20)7-11(25)22-9-1-2-12(29-13(9)14(26)27)24-6-4-10(18)23-16(24)28/h1-2,4,6,8-9,12-13H,3,5,7,17H2,(H,22,25)(H,26,27)(H2,18,23,28)(H4,19,20,21)/t8-,9-,12+,13-/m0/s1 |
InChI Key |
OJVBAQZCFZMOBW-NGERZBJRSA-N |
Isomeric SMILES |
C1=C[C@@H](O[C@@H]([C@H]1NC(=O)C[C@H](CCN=C(N)N)N)C(=O)O)N2C=CC(=NC2=O)N |
SMILES |
C1=CC(OC(C1NC(=O)CC(CCN=C(N)N)N)C(=O)O)N2C=CC(=NC2=O)N |
Canonical SMILES |
C1=CC(OC(C1NC(=O)CC(CCN=C(N)N)N)C(=O)O)N2C=CC(=NC2=O)N |
Synonyms |
demethylblasticidin S |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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